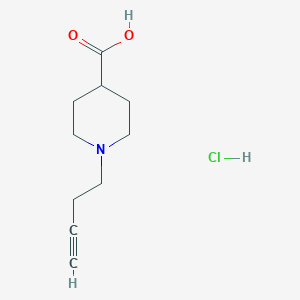
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). This compound has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Wirkmechanismus
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a wide range of physiological effects, including anti-inflammatory, anti-depressant, and bronchodilatory effects.
Biochemical and Physiological Effects:
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-depressant effects, this compound has been shown to improve memory function, reduce anxiety-like behavior, and enhance the activity of the respiratory system. (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 is a highly selective and potent inhibitor of PDE4, which makes it an ideal tool for investigating the role of PDE4 in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and its potential to cause side effects such as nausea and vomiting.
Zukünftige Richtungen
There are several future directions for the use of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 in scientific research. One direction is to investigate the role of PDE4 in the regulation of immune function, particularly in the context of autoimmune diseases. Another direction is to explore the potential of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 as a therapeutic agent for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 on cognitive function and memory impairment.
Synthesemethoden
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 involves several steps, starting from the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then coupled with (R)-glycidol in the presence of a Lewis acid catalyst to give (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been extensively used in scientific research to study the role of PDE4 in various physiological and pathological processes, including inflammation, depression, anxiety, memory impairment, and respiratory disorders. This compound has been shown to be effective in reducing the levels of pro-inflammatory cytokines and chemokines, as well as in improving cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(14-6-4-8-18-10-14)19-11-15(20)17-9-13-5-2-3-7-16(13)21-17/h2-10,12,15,19-20H,11H2,1H3/t12?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDFLHSPOUSAQ-WPZCJLIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=CC=C1)NC[C@H](C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)
![2-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]sulfonyl-6-methylbenzonitrile](/img/structure/B7451052.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![3-iodo-2,6-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B7451081.png)
![5-[[4-(Dimethylsulfamoyl)phenyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7451083.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)
![2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methylsulfonyl]propan-1-ol](/img/structure/B7451116.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)